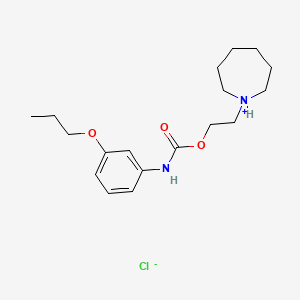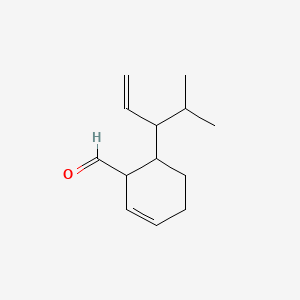
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is an organic compound with the chemical formula C13H20O. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis and in the production of various derivatives, including natural products like plant hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde can be synthesized through the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclohexene with isopropenylmagnesium bromide, followed by oxidation to form the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The allyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Involved in the synthesis of plant hormones and other biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexene-1-carboxaldehyde: An α,β-unsaturated aldehyde used in the synthesis of benzopyrans.
2,6,6-Trimethyl-2-cyclohexene-1-carbaldehyde: Another similar compound with applications in organic synthesis.
Uniqueness
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is unique due to its specific structure, which includes an allyl group and a cyclohexene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
68641-74-7 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3 |
InChI Key |
LIWODPOWBUCDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C)C1CCC=CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


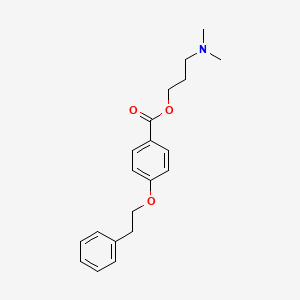
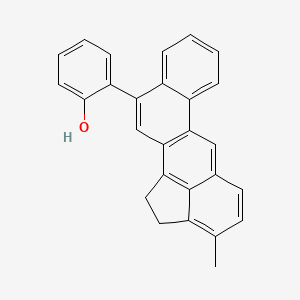
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
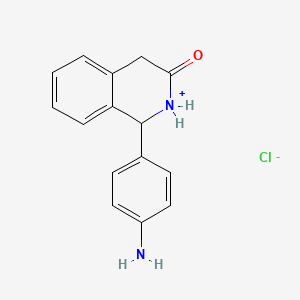

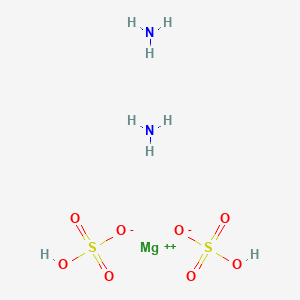
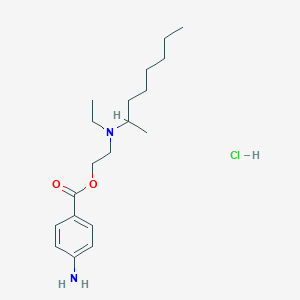
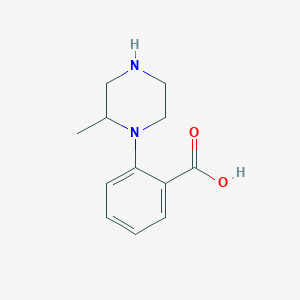
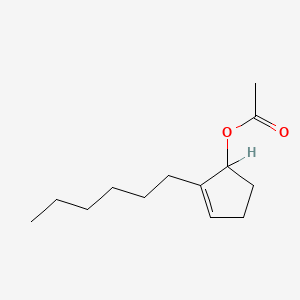
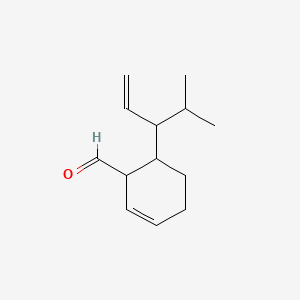
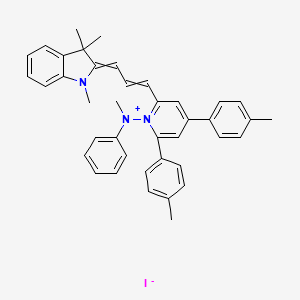
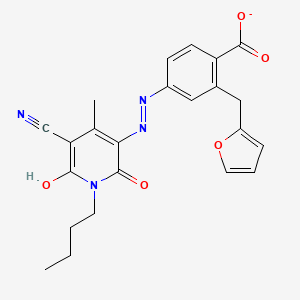
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
